双(对乙酰氨基苯基)醚

描述

Synthesis Analysis

The synthesis of complex organic compounds like Bis(p-acetylaminophenyl) ether often involves catalytic processes or novel synthetic routes. While specific studies on Bis(p-acetylaminophenyl) ether's synthesis were not directly found, related research highlights innovative approaches in synthesizing similar ether compounds. For instance, bis(acetylacetonato)copper(II) has been used to catalyze oxidative cross-dehydrogenative coupling for synthesizing α-acyloxy ethers, suggesting a potential pathway for synthesizing related compounds (Talukdar, Borah, & Chaudhuri, 2015).

科学研究应用

双酚类化合物的环境存在和毒性

一项全面的回顾突出了双酚A二环氧乙烷(BADGE)基环氧树脂的广泛使用和环境影响,指出它们的毒性、高反应性以及作为环境化学品的普遍性。研究表明,BADGE及其衍生物可能作为内分泌干扰物,强调了监测这些化合物并了解它们在环境中的命运的重要性(Wang et al., 2021)。

健康风险和暴露水平

中国关于双酚A(BPA)的研究表明,人们对环境污染和潜在人类健康影响日益关注,BPA暴露与各种健康风险相关。这项研究强调了监测双酚类污染物在人体中的负担的必要性,反映了对双酚暴露的更广泛关注,包括像双(对乙酰氨基苯基)醚这样的衍生物(Huang et al., 2012)。

表观遗传和生殖效应

一项关注双酚A及其衍生物的回顾讨论了它们对骨骼健康的影响,突出了BPA暴露如何通过雌激素、抗雄激素、炎症和氧化特性影响骨骼健康。类似的双酚类化合物,包括双(对乙酰氨基苯基)醚,可能表现出相关的生物活性,影响代际间的人类健康(Chin et al., 2018)。

监管和安全关切

关于新型溴化阻燃剂的研究,包括各种双酚类衍生物,强调了对它们的环境命运、毒性和潜在健康影响的理解的改进的必要性。这一系列工作呼吁进一步研究双酚类化合物对人类健康和环境安全的影响(Zuiderveen et al., 2020)。

属性

IUPAC Name |

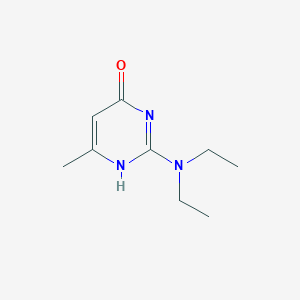

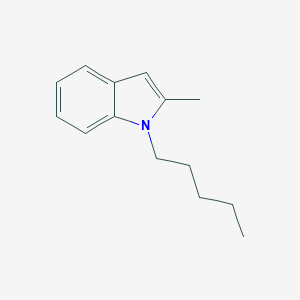

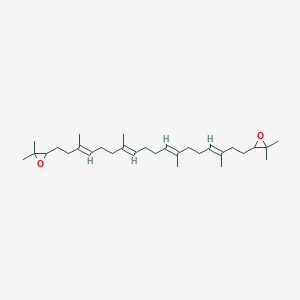

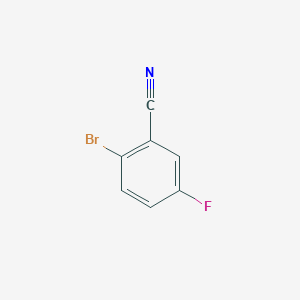

N-[4-(4-acetamidophenoxy)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O3/c1-11(19)17-13-3-7-15(8-4-13)21-16-9-5-14(6-10-16)18-12(2)20/h3-10H,1-2H3,(H,17,19)(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUGCHAIWUSBYIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00184733 | |

| Record name | 4,4'-Oxybisacetanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00184733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis(p-acetylaminophenyl) ether | |

CAS RN |

3070-86-8 | |

| Record name | 4,4'-Oxybisacetanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003070868 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(p-acetylaminophenyl) ether | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19584 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,4'-Oxybisacetanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00184733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-OXYBIS(ACETANILIDE) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LT12J9ECA9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

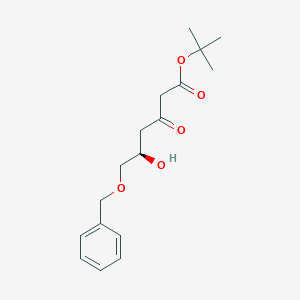

![(3aR,4R,5R,6aS)-5-(benzoyloxy)hexahydro-2-oxo-2H-cyclopenta[b]furan-4-carboxaldehyde](/img/structure/B41419.png)